N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide
Description
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopentane carboxamide group at the 3-position. While direct experimental data for this specific compound is sparse in publicly available literature, its structural analogs—such as those with cyclopropane rings or additional substituents—provide insights into its physicochemical and biological behavior .
Properties
IUPAC Name |
N-(2H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(8-4-1-2-5-8)14-11-9-6-3-7-13-10(9)15-16-11/h3,6-8H,1-2,4-5H2,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGBGIDNQFULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3C=CC=NC3=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine to form the pyrazolopyridine core . Subsequent steps involve the functionalization of the core to introduce the cyclopentanecarboxamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Example Reaction Scheme
3.1. Hydrolysis
Hydrolysis of the amide bond can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
3.2. Substitution Reactions
The nitrogen atom in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound:
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Alkylation : Treatment with alkyl halides can introduce alkyl groups onto the nitrogen atom.
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Acylation : Acylation reactions can modify the pyrazole ring or the amide group.
3.3. Oxidation Reactions
Oxidative transformations can be performed to convert specific functional groups within the compound:
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Oxidation of Pyrazole Ring : The pyrazole ring can undergo oxidation to yield various derivatives that may enhance biological activity.
Biological Activity and Mechanism of Action
Research has shown that compounds containing the pyrazolo[3,4-b]pyridine motif exhibit a range of biological activities:
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Kinase Inhibition : Some derivatives have been identified as potent inhibitors of specific kinases, which are crucial in various signaling pathways related to cancer and inflammation.
Table: Biological Activity Data
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 1 | ZAK | 3.3 | |
| 2 | SGK1 | 10 | |
| 3 | Other Kinases | >1000 |
Scientific Research Applications
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which could have implications in cancer research.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Cyclopropanecarboxamide Derivative
A closely related compound, Cyclopropanecarboxamide,N-[6-phenyl-5-(phenylthio)-1H-pyrazolo[3,4-b]pyridin-3-yl]- (), substitutes the cyclopentane group with a cyclopropane ring and introduces phenylthio and phenyl groups at the 5- and 6-positions of the pyridine ring. Key differences include:
- Polar Surface Area (PSA) : The cyclopropane derivative has a PSA of 70.67 Ų , whereas the cyclopentane analog may exhibit slightly lower PSA due to reduced hydrogen-bonding capacity of the larger, less-polar carbocycle.
- Density and Solubility : The cyclopropane derivative’s predicted density (1.41 g/cm³) suggests higher compactness than cyclopentane analogs, which may reduce aqueous solubility.
Fluorobenzyl-Substituted Pyrazolo[3,4-b]pyridine
The patent-pending compound methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate () highlights the impact of fluorinated aromatic substituents. Unlike N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide, this molecule includes:
- Electron-Withdrawing Groups : The 2-fluorobenzyl group enhances metabolic stability and influences lipophilicity.
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Research Findings and Implications
- Ring Size and Bioactivity : Cyclopropane-containing analogs (e.g., ) often exhibit enhanced rigidity, which can improve binding to flat enzymatic pockets. However, cyclopentane’s flexibility may favor interactions with deeper hydrophobic regions .
- Synthetic Accessibility : The patent in outlines optimized synthetic routes for pyrazolo[3,4-b]pyridine derivatives, which could be adapted for large-scale production of the cyclopentane carboxamide compound.
Biological Activity
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).
Overview of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of compounds known for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The structural diversity of these compounds allows for the modulation of their biological effects through various substitutions on the pyrazole and pyridine rings.
- Inhibition of Kinases :
- Compounds in this class have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For instance, a related pyrazolo[3,4-b]pyridine demonstrated selective inhibition of CDK1 and CDK2 with IC50 values of 6 nM and 9 nM respectively, highlighting the potential of these compounds in cancer therapy .
- Antiproliferative Effects :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications:
- Substituents on the Pyrazole Ring : The presence of different alkyl or aryl groups at specific positions on the pyrazole ring has been shown to enhance potency against cancer cells. For example, variations at positions 5 and 7 have been associated with improved activity .
- Cyclopentanecarboxamide Moiety : The cyclopentanecarboxamide group contributes to the compound's ability to interact with target proteins effectively. This moiety enhances solubility and bioavailability, which are crucial for therapeutic efficacy .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
